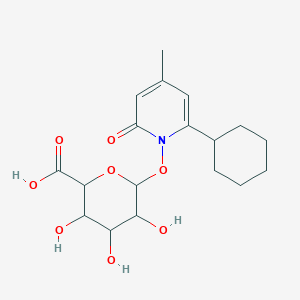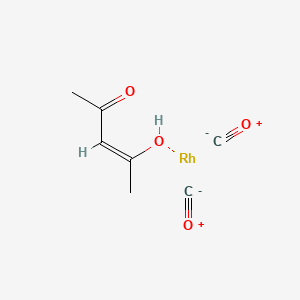![molecular formula C12H21N3O6 B13389152 2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. It is known for its role as a kokumi substance, which enhances the flavor of foods by adding richness, mouthfulness, and continuity without having a distinct taste of its own . This compound is a potent agonist of the calcium-sensing receptor (CaSR), which is involved in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-valyl-glycine can be synthesized through chemical and enzymatic methods. One common synthetic route involves the reaction between valyl-glycine and a gamma-glutamyl group donor in the presence of gamma-glutamyl transferase (GGT) . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the enzymatic activity .
Industrial Production Methods: In industrial settings, gamma-Glutamyl-valyl-glycine is often produced using fermentation processes involving microorganisms such as Saccharomyces cerevisiae . The production involves cultivating the yeast in a minimal synthetic medium, where the tripeptide is formed through multiple biosynthetic pathways . The peptide can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Glutamyl-valyl-glycine undergoes various biochemical reactions, primarily involving hydrolysis and transpeptidation. These reactions are catalyzed by enzymes such as gamma-glutamyltranspeptidase (GGT) .
Common Reagents and Conditions: The hydrolysis of gamma-Glutamyl-valyl-glycine typically requires water and the presence of GGT . Transpeptidation reactions involve the transfer of the gamma-glutamyl group to other amino acids or peptides, facilitated by GGT under physiological conditions .
Major Products: The major products formed from these reactions include gamma-glutamyl derivatives and free amino acids . For example, the hydrolysis of gamma-Glutamyl-valyl-glycine can yield gamma-glutamyl and valyl-glycine residues .
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl-valyl-glycine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and the food industry. In chemistry, it is used as a model compound to study peptide synthesis and enzymatic reactions . In biology, it is investigated for its role in cellular processes and signaling pathways . In medicine, gamma-Glutamyl-valyl-glycine is explored for its potential therapeutic effects, particularly in enhancing the flavor of medicinal foods and supplements . In the food industry, it is used as a flavor enhancer to improve the sensory characteristics of various food products .
Wirkmechanismus
Gamma-Glutamyl-valyl-glycine exerts its effects primarily through its interaction with the calcium-sensing receptor (CaSR) . As a potent agonist of CaSR, it enhances the perception of umami, fat, and sweet taste solutions at low concentrations . The activation of CaSR by gamma-Glutamyl-valyl-glycine leads to increased preferences for certain taste solutions, which is believed to occur in the oral cavity . The molecular pathways involved include the modulation of taste nerve responses and the enhancement of sensory attributes such as mouthfulness and continuity .
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as gamma-glutamyl-cysteinyl-glycine (glutathione) and gamma-glutamyl-valine . it is unique in its potent kokumi activity and its ability to enhance multiple taste sensations without having a distinct taste of its own . Other similar compounds include gamma-glutamyl-alanine and gamma-glutamyl-cysteine, which also activate CaSR but with varying degrees of potency .
List of Similar Compounds:- Gamma-glutamyl-cysteinyl-glycine (glutathione)
- Gamma-glutamyl-valine
- Gamma-glutamyl-alanine
- Gamma-glutamyl-cysteine
Eigenschaften
Molekularformel |
C12H21N3O6 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
InChI-Schlüssel |
HJXBLWNEFLKSSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
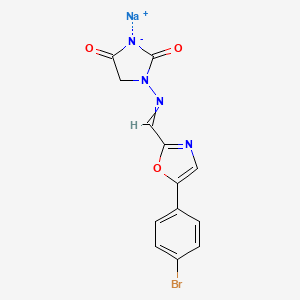
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)
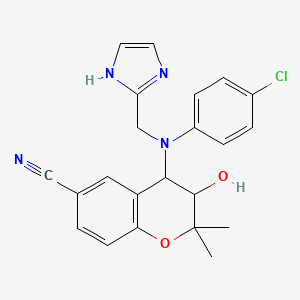

![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)

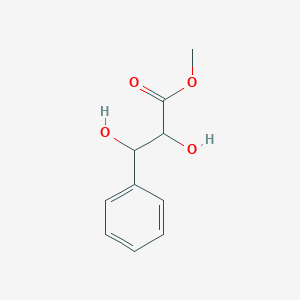
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
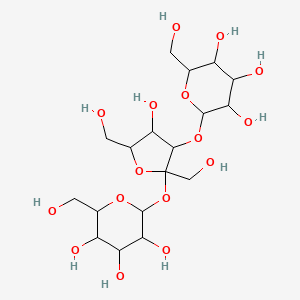
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
